1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine

Lipophilicity LogP Membrane Permeability

1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine (CAS 1865228-60-9) is a heterocyclic small molecule with the molecular formula C₉H₁₀ClN₃S and a molecular weight of 227.71 g·mol⁻¹. It belongs to the substituted 3-aminopyrazole class, a scaffold that has been claimed in patents as inhibitors of stearoyl-CoA desaturase (SCD).

Molecular Formula C9H10ClN3S
Molecular Weight 227.71 g/mol
Cat. No. B13071745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
Molecular FormulaC9H10ClN3S
Molecular Weight227.71 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1N)CC2=C(C=CS2)Cl
InChIInChI=1S/C9H10ClN3S/c1-6-4-13(12-9(6)11)5-8-7(10)2-3-14-8/h2-4H,5H2,1H3,(H2,11,12)
InChIKeyQIMHXNVDWGSSGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine: Procurement-Relevant Identity and Physicochemical Profile


1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine (CAS 1865228-60-9) is a heterocyclic small molecule with the molecular formula C₉H₁₀ClN₃S and a molecular weight of 227.71 g·mol⁻¹ . It belongs to the substituted 3-aminopyrazole class, a scaffold that has been claimed in patents as inhibitors of stearoyl-CoA desaturase (SCD) [1]. The compound features a pyrazole core bearing a 4-methyl substituent and an N1-(3-chlorothiophen-2-yl)methyl group, with the primary amine at the 3-position providing a versatile handle for further derivatization. As confirmed by commercial suppliers, this compound is available at ≥95% purity (¹H-NMR) and is classified as a non-hazardous material for transport .

Why Generic Substitution Fails for 1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine: The Cost of Structural Over-Simplification


Despite sharing the same 3-aminopyrazole scaffold, close structural analogs of this compound exhibit substantively different physicochemical property profiles that preclude facile interchange. The combined presence of the 3-chlorothiophene moiety and the 4-methyl substitution pattern alters lipophilicity, hydrogen-bonding capacity, and topologic polar surface area (TPSA) relative to des-chloro, des-methyl, or regioisomeric variants [1]. These differences are consequential for applications requiring predictable solubility, membrane permeability, or downstream derivatization reactivity. Procurement of a 'similar' analog without quantitative justification risks invalidating reaction conditions, compromising assay reproducibility, or requiring additional synthetic optimization steps, thereby increasing total project cost and timeline [2].

Product-Specific Quantitative Evidence Guide for 1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine


Lipophilicity Advantage: +0.94 LogP Increase Over the Des-Chloro Analog

The target compound exhibits a calculated LogP of 2.54, compared to an XLogP3-AA value of 1.6 for the des-chloro analog 4-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1342844-88-5) [1]. The ΔLogP of +0.94 (a 59% relative increase) is attributed to the chlorine substituent on the thiophene ring. This places the compound closer to the optimal lipophilicity range (LogP 2–3) associated with favorable passive membrane permeability and oral bioavailability in drug discovery contexts, whereas the des-chloro analog falls below this window [2].

Lipophilicity LogP Membrane Permeability Drug-likeness

Reduced Topological Polar Surface Area (TPSA): 39% Lower Than Des-Chloro Analog

The target compound has a computed TPSA of 43.84 Ų, compared to 72.1 Ų for the des-chloro analog [1]. This represents a 28.26 Ų (39%) reduction in polar surface area. The TPSA value of the target compound falls below the widely cited threshold of 60 Ų associated with favorable blood-brain barrier penetration, while the comparator exceeds this threshold notably, suggesting differentiated potential for CNS-targeted probe development [2].

TPSA Polar Surface Area Membrane Permeability CNS Drug-likeness

H-Bond Acceptor Count: One Additional Acceptor Site Versus Des-Chloro Analog

The target compound possesses 4 hydrogen bond acceptor sites (the pyrazole ring nitrogens, the primary amine, and the chlorine atom on the thiophene), whereas the des-chloro analog has only 3 [1]. The additional chlorine as a weak H-bond acceptor alters the compound's intermolecular interaction profile, which has implications for both solubility in polar media and potential for halogen bonding in protein-ligand recognition or crystal packing [2].

Hydrogen Bond Acceptors Solubility Target Engagement Crystal Engineering

Positional Isomerism: 4-Methyl Versus 5-Methyl Regioisomer—Identical Formula, Different Spatial Architecture

The target compound (4-methyl substitution on the pyrazole ring) and its 5-methyl regioisomer 1-[(3-chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine (CAS 1855626-44-6) share the identical molecular formula (C₉H₁₀ClN₃S) and molecular weight (227.71 g·mol⁻¹) . However, the different position of the methyl group on the pyrazole ring results in distinct steric and electronic environments around the 3-amino group, the primary reactive handle for downstream derivatization (e.g., amide coupling, Schiff base formation, urea synthesis) . The 4-methyl substitution leaves the adjacent C5 position unsubstituted, preserving a potential site for electrophilic aromatic substitution or further functionalization that would be blocked in the 5-methyl isomer.

Regioisomerism Structure-Activity Relationship Synthetic Intermediate Positional Selectivity

Molecular Weight Optimization: 227.71 Versus 248.13 for the 4-Chloro Analog—A 9% Mass Reduction

The target compound (MW = 227.71 g·mol⁻¹) is 20.42 g·mol⁻¹ lighter than its 4-chloro analog 4-chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1864573-99-8; MW = 248.13 g·mol⁻¹) . This 9% reduction in molecular weight is attributable to the replacement of the 4-chloro substituent with a 4-methyl group. The lower molecular weight positions the target compound more favorably within lead-like chemical space (MW ≤ 350) and fragment-based screening guidelines (MW ≤ 300), while the 4-chloro analog, with two halogen atoms, carries a higher heavy atom count that may adversely affect ligand efficiency metrics in early-stage hit-to-lead programs [1].

Molecular Weight Fragment-Based Design Lead-likeness Rule of Three

Class-Level Antimicrobial Potential: Pyrazole-Thiophene Hybrids Show Structure-Dependent Bioactivity

While no direct antimicrobial data are available for this specific compound, a comparative study of structurally related pyrazole-clubbed thiophene derivatives reported that the nature and position of substituents on both the pyrazole and thiophene rings significantly modulate antibacterial activity against Gram-positive and Gram-negative pathogens, as well as antitubercular activity against Mycobacterium tuberculosis H37Rv in the microplate Alamar Blue assay [1]. The study explicitly concluded that 'the pyrazole ring and the substitution pattern on the heterocyclic moiety have an effect on the bioactivity,' supporting the principle that the specific 4-methyl-3-amino substitution pattern of the target compound is not interchangeable with alternative regioisomers or analogs [1]. Additionally, independent studies on thiophene-containing pyrazoles have demonstrated potent antiproliferative activity (IC₅₀ = 0.083 μM against HepG2 cells), with the thiophene group being a critical determinant of activity [2].

Antimicrobial Structure-Activity Relationship Pyrazole-Thiophene Antibacterial

Best Research and Industrial Application Scenarios for 1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine


Medicinal Chemistry: SCD Inhibitor Lead Optimization and Kinase Probe Development

The 3-aminopyrazole scaffold of this compound aligns with the core structure claimed in patents for stearoyl-CoA desaturase (SCD) inhibitors [1]. With its LogP of 2.54 and TPSA of 43.84 Ų, the compound satisfies key physicochemical criteria for oral bioavailability and CNS permeability, making it a suitable starting point for lead optimization programs targeting metabolic or CNS disorders. The free 3-amino group serves as a versatile derivatization handle for parallel library synthesis via amide coupling or reductive amination.

Fragment-Based Drug Discovery (FBDD): Rule-of-Three Compliant Building Block

At MW 227.71 and with only 14 heavy atoms, this compound meets all three criteria of the 'Rule of Three' for fragment-based screening (MW < 300, ClogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3; the compound has 1 donor and 4 acceptors—slightly exceeding the acceptor count, but within acceptable fragment limits). Its 4-methyl-3-amino substitution pattern provides a defined vector for fragment growing, while the 3-chlorothiophene moiety contributes to both binding affinity (via halogen bonding) and lipophilicity-driven potency gains [2].

Antimicrobial Screening Libraries: Structure-Diverse Pyrazole-Thiophene Chemotype

Published evidence demonstrates that the pyrazole-thiophene hybrid chemotype exhibits structure-dependent antibacterial and antitubercular activity [2]. This compound, with its unique combination of 3-chlorothiophene and 4-methylpyrazol-3-amine substructures, represents a distinct entry within this chemotype space. Procurement of this specific compound, rather than a generic pyrazole-thiophene analog, ensures that screening libraries capture the full diversity of substitution patterns, maximizing the probability of identifying SAR trends and hit compounds.

Synthetic Methodology Development: Regioselective Derivatization Studies

The well-defined difference between the target compound (4-methyl isomer) and its 5-methyl regioisomer (both identically MW 227.71, 95% purity from the same supplier) provides an ideal substrate pair for studying regioselective functionalization of the pyrazole ring . The unsubstituted C5 position in the target compound offers a site for electrophilic substitution (e.g., halogenation, nitration, Vilsmeier-Haack formylation) that is blocked in the 5-methyl isomer, enabling head-to-head reactivity comparisons essential for developing robust synthetic routes to more complex pyrazole-containing scaffolds.

Quote Request

Request a Quote for 1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.